molecular formula C12H18N4O B12230328 N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B12230328
M. Wt: 234.30 g/mol
InChI Key: NNRKUPFYXIBHCO-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that features a pyrrolidine ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Acetamide Formation: The final step involves the acylation of the pyrrolidine-pyrimidine intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation steps.

    Automated Synthesis: Employing automated synthesizers to streamline the multi-step synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings may facilitate binding to active sites, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.

    Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring, used in various chemical and biological studies.

    Pyrimidine derivatives: Compounds with modifications in the pyrimidine ring, explored for their pharmacological properties.

Uniqueness

N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is unique due to its combination of the pyrrolidine and pyrimidine rings, which confer specific binding properties and reactivity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C12H18N4O/c1-9-13-6-4-12(14-9)16-7-5-11(8-16)15(3)10(2)17/h4,6,11H,5,7-8H2,1-3H3

InChI Key

NNRKUPFYXIBHCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(C2)N(C)C(=O)C

Origin of Product

United States

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